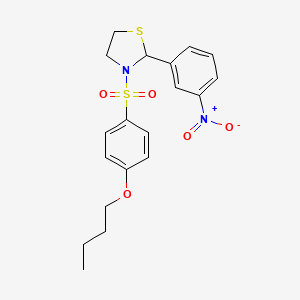

![molecular formula C27H24N4S2 B2614956 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 848689-68-9](/img/structure/B2614956.png)

4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

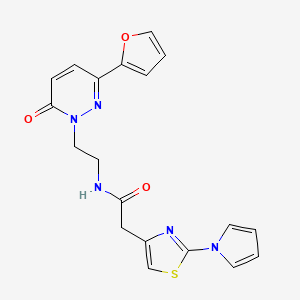

4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a chemical compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound is a thienopyrimidine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activities

Thieno[2,3-d]pyrimidine derivatives have shown significant promise in antitumor activities. A study by Guo et al. (2012) detailed the design, synthesis, and evaluation of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives against human cancer cell lines, revealing potent antitumor properties. These compounds exhibited notable activity against A549 and H460 cancer cell lines, with certain derivatives outperforming gefitinib, a known cancer therapy drug (Guo et al., 2012).

Antibacterial and Anti-Inflammatory Agents

The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has been reported to yield compounds with potent antitumor and antibacterial properties. Hafez et al. (2017) synthesized a novel series of these derivatives, which demonstrated higher activity against liver, colon, and lung cancer cell lines than doxorubicin, a standard in cancer treatment. Additionally, these compounds showed high activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Analgesic and Ulcerogenic Activity

El-Gazzar et al. (2007) explored the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for their anti-inflammatory, analgesic, and ulcerogenic activities. These compounds exhibited activities comparable to indomethacin and acetylsalicylic acid, commonly used anti-inflammatory and analgesic drugs (El-Gazzar, Hussein, & Hafez, 2007).

Electronic Aspects and Biological Evaluation

Research by Gajda et al. (2015) on tetrahydrobenzothienopyrimidine derivatives highlighted the importance of the complex π-electron delocalisation effects in thiophenes, pyrimidines, and their derivatives due to their biological activities. The study provides insight into the synthesis and electronic aspects of these compounds, emphasizing their potential as substrates for discovering novel biologically active heterocycles (Gajda et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine acts as an inhibitor of hCA II and hCA VII . The compound forms a complex with these enzymes, resulting in a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This interaction inhibits the enzymes’ activity, affecting the hydration of carbon dioxide .

Biochemical Pathways

The inhibition of hCA II and hCA VII by 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine affects the carbon dioxide hydration pathway . This can influence various physiological processes, including fluid secretion, respiration, and pH regulation .

Result of Action

The inhibition of hCA II and hCA VII by 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine can lead to various molecular and cellular effects. For instance, hCA VII is associated with neuronal excitation and has been proposed to play a role in the control of neuropathic pain . Therefore, its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Eigenschaften

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4S2/c1-3-8-20(9-4-1)25(21-10-5-2-6-11-21)30-13-15-31(16-14-30)26-24-22(23-12-7-17-32-23)18-33-27(24)29-19-28-26/h1-12,17-19,25H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVKLBXLQXNGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2614875.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2614879.png)

![N,N-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)